VHL Binding Affinity: Compound 30 (2-Methyl Building Block) vs. VH032 (Des-Methyl Building Block) vs. VH298 (Des-Methyl Optimized Ligand)
The VHL inhibitor Compound 30, which incorporates the (2‑methyl‑4‑(4‑methylthiazol‑5‑yl)phenyl)methanamine building block, exhibits a VHL dissociation constant (Kd) of 37 nM by fluorescence polarization and 25 nM by surface plasmon resonance , representing a 5‑fold improvement over the des‑methyl analog‑derived VH032 (Kd = 185 nM) and a 2–3‑fold improvement over the optimized des‑methyl ligand VH298 (Kd = 80–90 nM) . All three ligands were evaluated in competitive binding assays targeting the VHL:EloB:EloC complex.
| Evidence Dimension | VHL protein binding affinity (Kd) |
|---|---|
| Target Compound Data | Compound 30: Kd = 37 nM (FP); 25 nM (SPR) |
| Comparator Or Baseline | VH032: Kd = 185 nM; VH298: Kd = 80–90 nM (FP/ITC) |
| Quantified Difference | 5-fold improvement over VH032 (185/37); 2.2–3.6-fold improvement over VH298 (80–90/25–37) |
| Conditions | VHL:EloB:EloC ternary complex; fluorescence polarization (FP) and surface plasmon resonance (SPR) competitive binding assays |
Why This Matters
For procurement decisions in PROTAC or VHL inhibitor programs, the 2‑methyl building block yields ligands with approximately 2–5‑fold higher target affinity than those built from the des‑methyl analog, directly translating to lower required dosing and improved target engagement.
